molecular formula C13H11NO6S B1462518 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 1097046-53-1

2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B1462518
CAS No.: 1097046-53-1
M. Wt: 309.3 g/mol
InChI Key: IABZZPAAVQPBGD-UHFFFAOYSA-N
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Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO6S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c15-11-9-2-1-7(13(17)18)5-10(9)12(16)14(11)8-3-4-21(19,20)6-8/h1-2,5,8H,3-4,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABZZPAAVQPBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 1097046-53-1) is a complex organic molecule notable for its unique structural features, including a tetrahydrothiophene ring and an isoindole moiety. Its molecular formula is C13H11NO6S, with a molecular weight of approximately 309.29 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple functional groups such as carboxylic acids and dioxo functionalities enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H11NO6S
Molecular Weight309.29 g/mol
PurityTypically 95%
CAS Number1097046-53-1

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in the context of cancer research. Notably, derivatives of this compound have been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis and angiogenesis.

Key Biological Activities:

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds similar to This compound :

Study 1: Heparanase Inhibition

A study published in Bioorganic & Medicinal Chemistry reported on a series of isoindole derivatives that effectively inhibited heparanase activity. The most potent compounds exhibited selective inhibition with minimal effects on beta-glucuronidase activity, indicating their potential as therapeutic agents in cancer treatment .

Study 2: Anti-Angiogenic Activity

Research indicated that certain derivatives not only inhibited heparanase but also demonstrated anti-angiogenic properties in vitro. These findings suggest that such compounds could be developed into drugs targeting tumor vasculature .

Synthesis Pathways

The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the tetrahydrothiophene ring.
  • Construction of the isoindole framework.
  • Introduction of carboxylic acid and dioxo functionalities.

These synthetic strategies are essential for optimizing the yield and purity of the final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

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